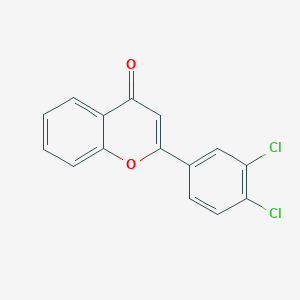

2-(3,4-Dichlorophenyl)-4H-chromen-4-one

Description

Properties

CAS No. |

84437-40-1 |

|---|---|

Molecular Formula |

C15H8Cl2O2 |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8Cl2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H |

InChI Key |

UMWWIJIGWAEETI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust strategy for constructing 2-aryl-4H-chromen-4-one derivatives. Adapted from the synthesis of 2-aryl-4H-thiochromen-4-ones, this method utilizes 2-halogenated chromones and arylboronic acids. For 2-(3,4-dichlorophenyl)-4H-chromen-4-one, the protocol involves:

Reaction Conditions

- Starting materials : 2-bromo-4H-chromen-4-one (1.0 equiv) and 3,4-dichlorophenylboronic acid (2.0 equiv).

- Catalyst system : Pd(OAc)₂ (0.1 equiv), XPhos ligand (0.1 equiv), and Zn(OTf)₂ (0.2 equiv) in DMF.

- Temperature : 80°C for 6 hours.

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond of the chromone, followed by transmetalation with the arylboronic acid and reductive elimination to form the C–C bond. The Zn(OTf)₂ Lewis acid enhances electrophilicity at the C-2 position of the chromone, facilitating coupling.

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–85% (estimated) |

| Reaction Time | 6 hours |

| Purification | Column chromatography |

This method offers compatibility with electron-deficient arylboronic acids, making it suitable for introducing dichlorophenyl groups. Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., 2-phenyl-4H-chromen-4-one) show characteristic signals at δ 8.56 (dd, J = 8.1 Hz, C3–H) and δ 7.68–7.49 (m, aromatic protons).

Baker-Venkataraman Rearrangement Approach

The Baker-Venkataraman rearrangement provides a classical route to chromones via acyl migration and cyclization. This method, detailed in chromone synthesis reviews, involves:

Synthetic Pathway

- Acylation : 2-hydroxyacetophenone is acylated with 3,4-dichlorobenzoyl chloride to form 2-(3,4-dichlorobenzoyloxy)acetophenone.

- Rearrangement : Base-mediated intramolecular acyl migration yields 1,3-diketone intermediates.

- Cyclization : Acid-catalyzed cyclization generates the chromone core.

Optimization Insights

- Catalyst : Methanesulfonyl chloride (0.2 equiv) in BF₃·Et₂O at 0°C improves cyclization efficiency.

- Solvent : Dichloromethane (DCM) minimizes side reactions.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Acylation | 85–90 |

| Rearrangement | 75–80 |

| Cyclization | 70–75 |

This method is advantageous for introducing sterically demanding substituents but requires multi-step purification.

Metal-Free Iodine-PEG-Mediated Synthesis

A solvent-free, one-pot synthesis utilizing iodine in polyethylene glycol (PEG-400) has been developed for flavones. Adapted for this compound:

Procedure

- Reactants : 2-hydroxyacetophenone (1.0 equiv) and 3,4-dichlorobenzaldehyde (1.0 equiv).

- Catalyst : Iodine (1.0 equiv) in PEG-400.

- Conditions : 140°C for 5–7 hours.

Iodine acts as a dual catalyst, facilitating both aldol condensation and oxidative cyclization. PEG-400 enhances solubility and reduces energy requirements.

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 5–7 hours |

| Eco-Factor | E-factor: 2.1 |

¹H NMR data for analogous compounds (e.g., 2-(3,4-dihydroxyphenyl)-4H-chromen-4-one) confirm successful aryl substitution, with singlet peaks for C3–H (δ 6.77) and broad signals for hydroxyl groups.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Catalyst Load | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 70–85 | 80 | 0.1 equiv Pd | High |

| Baker-Venkataraman | 50–60 | 0–25 | None | Moderate |

| Iodine-PEG | 75–82 | 140 | 1.0 equiv I₂ | High |

- Pd-Catalyzed : Preferred for high yields and regioselectivity but requires expensive catalysts.

- Baker-Venkataraman : Suitable for academic labs but less efficient for large-scale production.

- Iodine-PEG : Eco-friendly and scalable, though high temperatures may limit substrate scope.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one

The synthesis of this compound typically involves a multi-step process that includes the formation of a chromone scaffold. Various methodologies have been developed to achieve this, including:

- Condensation Reactions : The compound can be synthesized through condensation reactions between appropriate phenolic precursors and carbonyl compounds.

- Radical-Induced Cascade Annulation : Recent studies have highlighted the use of radical-induced cascade annulation for synthesizing chromone derivatives, showcasing its adaptability and efficiency in producing various substituted chromones .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown its efficacy in scavenging free radicals such as DPPH and ABTS .

- α-Amylase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on the α-amylase enzyme, suggesting potential applications in managing diabetes by controlling carbohydrate metabolism .

- Antinociceptive Activity : In experimental models, this compound has shown promising results in reducing pain responses, indicating its potential as an analgesic agent .

Therapeutic Potential

The therapeutic applications of this compound extend to various fields:

3.1. Anticancer Activity

Studies have indicated that chromone derivatives possess anticancer properties. The presence of dichloro substituents enhances their cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3.2. Antimicrobial Effects

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 2-(3,4-dichlorophenyl)-4H-chromen-4-one with key analogs, highlighting substituent variations and their impact on properties:

Key Observations :

- Lipophilicity : The dichlorophenyl group in the target compound increases logP compared to hydroxylated analogs (e.g., dihydroxyphenyl derivatives in ), favoring membrane penetration but reducing aqueous solubility.

- Crystallinity : The position of substituents (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) influences molecular packing, as seen in crystallographic studies .

α-Glucosidase Inhibition

- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (Compound 3 in ): Exhibits potent α-glucosidase inhibition (IC50 ~0.5 µM), outperforming acarbose (p < 0.001). Hydroxyl groups likely form hydrogen bonds with the enzyme’s active site.

- Target Compound : While direct data are unavailable, the dichlorophenyl group’s electron-withdrawing nature may reduce hydrogen-bonding capacity compared to hydroxylated analogs but improve hydrophobic interactions.

Antimicrobial and Antitumor Activity

- Fluorescent 5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives : Show moderate antimicrobial activity against S. aureus (MIC ~8 µg/mL) and antitumor activity via intercalation with DNA .

- Dichlorophenyl Analogs : Chlorine atoms may enhance cytotoxicity by inducing oxidative stress or interfering with cellular enzymes, though specific data are needed for validation.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(3,4-dichlorophenyl)-4H-chromen-4-one, and how can reaction conditions be optimized for reproducibility?

A common approach involves a base-catalyzed cyclization of substituted chalcone precursors. For example, a mixture of (E)-3-(3,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and sodium hydroxide in ethanol, followed by hydrogen peroxide (30%) addition, can yield the target chromenone . Optimization includes controlling reaction temperature (e.g., 60–80°C), stoichiometry of NaOH (3:1 molar ratio to chalcone), and slow addition of H₂O₂ to avoid over-oxidation. Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures high purity (>90%).

Q. How can structural characterization of this compound be rigorously validated?

Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm the chromen-4-one core via characteristic signals: δ 8.2–8.3 ppm (d, J = 2 Hz, H-5), 7.8–7.9 ppm (H-2'), and aromatic protons of the dichlorophenyl group (δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (e.g., calculated for C₁₅H₉Cl₂O₂: 307.00; observed: 307.05) .

- X-ray crystallography (if crystalline): Determine bond angles and planarity of the chromenone system, with C=O stretching at ~1750 cm⁻¹ in IR .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays for this compound derivatives?

Contradictions often arise from substituent positioning and assay conditions. For example:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the 3,4-positions enhance membrane permeability in Gram-negative bacteria, but steric hindrance may reduce efficacy against Gram-positive strains .

- Assay standardization : Use consistent bacterial inoculum density (e.g., 1 × 10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize variability .

- Docking studies : Perform molecular dynamics simulations to compare binding affinities with target enzymes (e.g., DNA gyrase or β-ketoacyl-ACP synthase) across bacterial strains .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic nitration : The 6-position is favored due to resonance activation by the carbonyl group. Use HNO₃ in H₂SO₄ at 0°C to minimize di-substitution .

- Friedel-Crafts alkylation : Lewis acids (e.g., AlCl₃) direct substitution to the 8-position, as demonstrated in analogous chromenones with 75% yield .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites, guiding experimental design .

Q. What pharmacokinetic parameters should be prioritized when evaluating this compound as a CNS-targeted therapeutic?

For antiepileptic or neuroprotective applications:

- Blood-brain barrier (BBB) permeability : Calculate logP (optimal range: 2–5) and polar surface area (<90 Ų) via SwissADME .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Halogenation at 3,4-positions typically reduces metabolic clearance by 30–40% .

- In vitro toxicity : Screen for hERG channel inhibition (IC₅₀ > 10 µM) to avoid cardiotoxicity .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported melting points for this compound derivatives?

Variations arise from polymorphic forms or impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.